3-(3-chlorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}propanamide
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Overview
Description
3-(3-chlorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}propanamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a piperidine ring, and a dimethylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}propanamide typically involves multiple steps, starting with the preparation of the piperidine ring and the chlorophenyl group. The piperidine ring can be synthesized through a series of condensation reactions, while the chlorophenyl group can be introduced via electrophilic aromatic substitution. The final step involves the coupling of these two intermediates under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(3-chlorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-N-{[1-(methylsulfamoyl)piperidin-4-yl]methyl}propanamide
- 3-(3-chlorophenyl)-N-{[1-(ethylsulfamoyl)piperidin-4-yl]methyl}propanamide
Uniqueness
3-(3-chlorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}propanamide is unique due to the presence of the dimethylsulfamoyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
3-(3-chlorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}propanamide is a synthetic compound notable for its potential biological activities. This compound has garnered interest in pharmacology and medicinal chemistry due to its unique structural features and the presence of functional groups that may interact with various biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
- Molecular Formula : C15H20ClN3O2S
- Molecular Weight : 335.85 g/mol
The compound features a chlorophenyl group, a piperidine moiety, and a dimethylsulfamoyl group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research has shown that derivatives with similar functional groups demonstrate effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
There is emerging evidence that this compound may possess anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The chlorophenyl group is believed to play a crucial role in enhancing cytotoxicity .
Neuropharmacological Effects
The piperidine structure is often associated with neuropharmacological activities. Preliminary studies suggest that this compound may exhibit anxiolytic or antidepressant effects by modulating neurotransmitter systems .
Case Studies
Several case studies have been conducted to evaluate the biological effects of compounds related to this compound:
-
Study on Antimicrobial Efficacy :
- Objective : To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Results : The compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli.
- : Suggests potential for development as an antimicrobial agent.
-
Evaluation of Anticancer Activity :
- Objective : To investigate the cytotoxic effects on various cancer cell lines.
- Results : Induced apoptosis in breast cancer cells with an IC50 value indicating potent anticancer properties.
- : Highlights its potential as a lead compound for cancer therapy.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can provide insights into its biological activity.
Compound Name | Structure Features | Biological Activity |
---|---|---|
Compound A | Piperidine + Sulfonamide | Moderate Antimicrobial |
Compound B | Chlorophenyl + Amide | Strong Anticancer |
This compound | Chlorophenyl + Piperidine + Dimethylsulfamoyl | Broad-spectrum Antimicrobial, Anticancer |
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O3S/c1-20(2)25(23,24)21-10-8-15(9-11-21)13-19-17(22)7-6-14-4-3-5-16(18)12-14/h3-5,12,15H,6-11,13H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBCMXWQMNQTHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)CCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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